molecular formula C11H14ClNO3 B12440110 5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B12440110
M. Wt: 243.68 g/mol
InChI Key: GSYAUHNRYGNDMP-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO3. It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and therapeutic lead compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . The resulting intermediate is then subjected to further functionalization to introduce the methoxy and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways . The compound may also inhibit certain enzymes involved in neuroinflammation, contributing to its neuroprotective effects .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-15-9-4-2-3-8-7(9)5-6-12-10(8)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H

InChI Key

GSYAUHNRYGNDMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCNC2C(=O)O.Cl

Origin of Product

United States

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